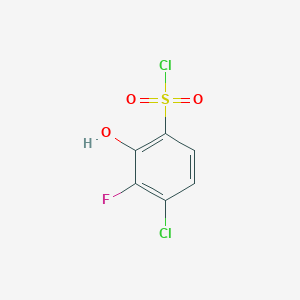
4-Chloro-3-fluoro-2-hydroxybenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-fluoro-2-hydroxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H3Cl2FO3S and a molecular weight of 245.06 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-2-hydroxybenzene-1-sulfonyl chloride typically involves the chlorination and fluorination of benzene derivatives. One common method includes the reaction of 4-chloro-3-fluorophenol with chlorosulfonic acid under controlled conditions . The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes that include electrophilic aromatic substitution reactions. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-2-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst like FeCl3.
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are used under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Sulfonamide or sulfonate esters.
Scientific Research Applications
4-Chloro-3-fluoro-2-hydroxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for potential use in drug development due to its ability to modify biological targets.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-2-hydroxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives . This reactivity is exploited in modifying biological molecules and synthesizing complex organic compounds.
Comparison with Similar Compounds
Properties
Molecular Formula |
C6H3Cl2FO3S |
|---|---|
Molecular Weight |
245.05 g/mol |
IUPAC Name |
4-chloro-3-fluoro-2-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3Cl2FO3S/c7-3-1-2-4(13(8,11)12)6(10)5(3)9/h1-2,10H |
InChI Key |
VTZJOPXDRGUZJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


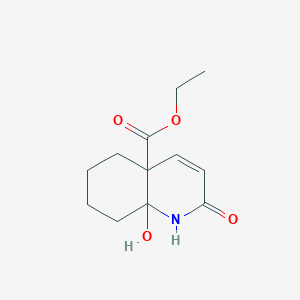
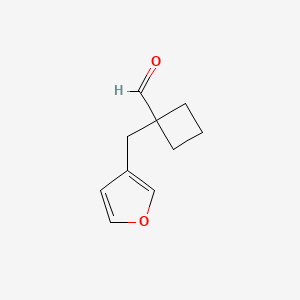
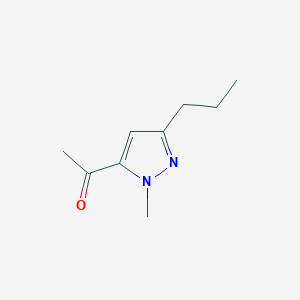
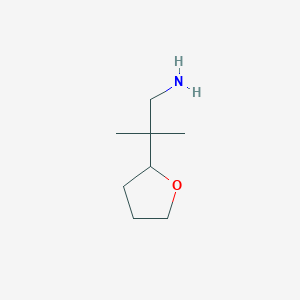
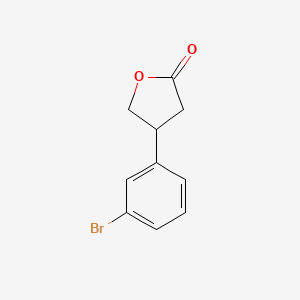
![7-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13301393.png)
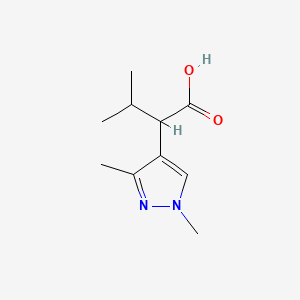

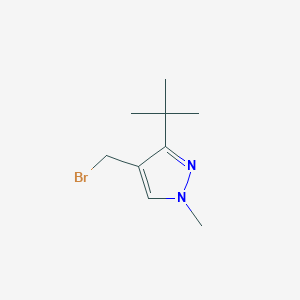
amine](/img/structure/B13301406.png)
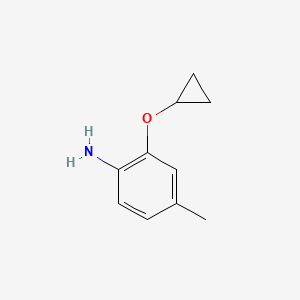

![N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13301420.png)

